tert-butyl 3-[[(7-chloropyrido[3,4-b]pyrazin-5-yl)amino]methyl]-5-hydroxypiperidine-1-carboxylate
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Overview
Description
tert-butyl 3-[[(7-chloropyrido[3,4-b]pyrazin-5-yl)amino]methyl]-5-hydroxypiperidine-1-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. It is characterized by the presence of a piperidine ring, a pyrazine ring, and a tert-butyl ester group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-[[(7-chloropyrido[3,4-b]pyrazin-5-yl)amino]methyl]-5-hydroxypiperidine-1-carboxylate involves multiple steps, typically starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyrazine Ring: The pyrazine ring is synthesized through a condensation reaction involving appropriate precursors such as 2,3-dichloropyrazine and an amine derivative.
Introduction of the Piperidine Ring: The piperidine ring is introduced via a nucleophilic substitution reaction, where a piperidine derivative reacts with the pyrazine intermediate.
Attachment of the Tert-butyl Ester Group: The final step involves the esterification of the hydroxyl group with tert-butyl chloroformate under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of microwave irradiation to accelerate reaction rates and the employment of high-performance liquid chromatography (HPLC) for purification.
Chemical Reactions Analysis
Types of Reactions
tert-butyl 3-[[(7-chloropyrido[3,4-b]pyrazin-5-yl)amino]methyl]-5-hydroxypiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as pyridinium chlorochromate (PCC).
Reduction: The pyrazine ring can be reduced to a dihydropyrazine derivative using reducing agents like sodium borohydride.
Substitution: The chlorine atom on the pyrazine ring can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane.
Reduction: Sodium borohydride in ethanol.
Substitution: Amine or thiol in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a dihydropyrazine derivative.
Substitution: Formation of substituted pyrazine derivatives.
Scientific Research Applications
tert-butyl 3-[[(7-chloropyrido[3,4-b]pyrazin-5-yl)amino]methyl]-5-hydroxypiperidine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl 3-[[(7-chloropyrido[3,4-b]pyrazin-5-yl)amino]methyl]-5-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 2-((7-chloropyrido[4,3-b]pyrazin-5-ylamino)methyl)morpholine-4-carboxylate
- Tert-butyl 5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-ylcarbamate
- Tert-butyl 3-(5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-3-yl)piperidine-1-carboxylate
Uniqueness
tert-butyl 3-[[(7-chloropyrido[3,4-b]pyrazin-5-yl)amino]methyl]-5-hydroxypiperidine-1-carboxylate is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. Its hydroxyl group and tert-butyl ester group provide opportunities for further chemical modifications, enhancing its versatility in various applications.
Properties
Molecular Formula |
C18H24ClN5O3 |
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Molecular Weight |
393.9 g/mol |
IUPAC Name |
tert-butyl 3-[[(7-chloropyrido[3,4-b]pyrazin-5-yl)amino]methyl]-5-hydroxypiperidine-1-carboxylate |
InChI |
InChI=1S/C18H24ClN5O3/c1-18(2,3)27-17(26)24-9-11(6-12(25)10-24)8-22-16-15-13(7-14(19)23-16)20-4-5-21-15/h4-5,7,11-12,25H,6,8-10H2,1-3H3,(H,22,23) |
InChI Key |
PMVXQHUZRXLACI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC(C1)O)CNC2=NC(=CC3=NC=CN=C32)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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